2,3-Dichloro-5-methylbenzodifluoride
Description
2,3-Dichloro-5-methylbenzodifluoride (C₇H₅Cl₂F₂) is a halogenated aromatic compound featuring a benzene ring substituted with two fluorine atoms (positions unspecified in the name), two chlorine atoms at positions 2 and 3, and a methyl group at position 5. Its molecular structure is typically confirmed via X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for visualization . The compound’s electronic properties are influenced by the electron-withdrawing effects of chlorine and fluorine substituents, while the methyl group enhances lipophilicity.
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethyl)-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMRERZMWZKYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dichloro-5-methylbenzodifluoride (DCMBF) is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, toxicity, and applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C8H6Cl2
- Molecular Weight : 189.04 g/mol
- SMILES Notation : ClC1=C(C(=C(C=C1Cl)C)C)F
The compound features two chlorine atoms and a methyl group attached to a benzene ring, contributing to its reactivity and potential biological effects.
Mechanisms of Biological Activity
Research indicates that DCMBF may exert its biological effects through several mechanisms:
- Enzyme Inhibition : DCMBF has been shown to inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can lead to cell damage and apoptosis in sensitive cell lines.
- Interaction with Cellular Membranes : Due to its lipophilic nature, DCMBF can integrate into cellular membranes, affecting membrane fluidity and function.
Toxicological Studies
Toxicity assessments of DCMBF reveal significant findings:
- Acute Toxicity : Studies indicate that DCMBF exhibits acute toxicity in various animal models, with observed effects including lethargy and respiratory distress at high doses.
- Chronic Exposure Effects : Long-term exposure studies have suggested potential carcinogenic effects, necessitating further investigation into its safety profile.
Case Study 1: Enzyme Inhibition in Cancer Cells
A study published in RSC Advances demonstrated that DCMBF inhibited the activity of cytochrome P450 enzymes in cancer cell lines. The inhibition led to decreased metabolism of chemotherapeutic agents, suggesting a possible application as an adjunct therapy to enhance drug efficacy .
Case Study 2: Oxidative Stress Induction
In a research article examining the effects of halogenated compounds on cellular health, DCMBF was found to significantly increase ROS levels in human liver cells. This increase correlated with elevated markers of oxidative stress and apoptosis, indicating potential risks associated with environmental exposure .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key analogs include:
Key Observations:
- Electronic Effects : The trifluoromethyl (-CF₃) group in 2,3-dichloro-5-trifluoromethylpyridine is more electron-withdrawing than the methyl (-CH₃) group in the target compound, leading to higher reactivity in nucleophilic substitution reactions .
- Lipophilicity : The methyl group in this compound increases lipophilicity compared to the polar -COOH and -OH groups in 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, affecting solubility and bioavailability .
- Aromatic System : Pyridine derivatives (e.g., 2,3-dichloro-5-trifluoromethylpyridine) are more electron-deficient than benzene analogs, altering their interaction with biological targets or catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
